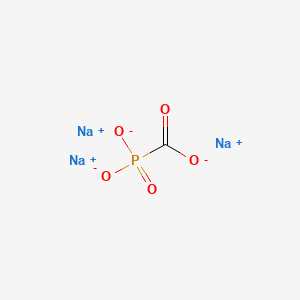

Foscarnet sodium

Übersicht

Beschreibung

Es wird als ein Pyrophosphatanalogon-DNA-Polymerase-Inhibitor klassiert . Foscarnet ist besonders wirksam gegen Cytomegalievirus (CMV) und Herpes-simplex-Viren Typ 1 und 2 (HSV-1 und HSV-2), insbesondere in Fällen, in denen diese Viren Resistenzen gegen andere antivirale Medikamente entwickelt haben .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Foscarnet kann durch die Reaktion von Phosphorsäure mit Ameisensäure unter kontrollierten Bedingungen synthetisiert werden. Die Reaktion beinhaltet typischerweise das Erhitzen der Mischung, um die Bildung von Phosphonoformic Acid zu erleichtern. Das Produkt wird dann durch Kristallisation gereinigt .

Industrielle Produktionsverfahren

In industriellen Umgebungen wird Foscarnet durch die Reaktion von Phosphorsäure mit Ameisensäure in großtechnischen Reaktoren hergestellt. Die Reaktionsbedingungen werden sorgfältig überwacht, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das resultierende Produkt wird dann mehreren Reinigungsschritten unterzogen, einschließlich Kristallisation und Filtration, um pharmazeutisches Foscarnet zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Foscarnet durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Foscarnet kann oxidiert werden, um Phosphonoformic Acid-Derivate zu bilden.

Reduktion: Reduktionsreaktionen können Foscarnet in seine entsprechenden reduzierten Formen umwandeln.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können unter sauren Bedingungen verwendet werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise verwendet.

Substitution: Substitutionsreaktionen beinhalten oft Reagenzien wie Alkylhalogenide oder Acylchloride unter basischen oder sauren Bedingungen.

Hauptprodukte, die gebildet werden

Oxidation: Phosphonoformic Acid-Derivate.

Reduktion: Reduzierte Formen von Foscarnet.

Substitution: Verschiedene substituierte Phosphonoformic Acid-Verbindungen.

Wissenschaftliche Forschungsanwendungen

Foscarnet hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Reagenz in verschiedenen chemischen Reaktionen und bei der Synthese anderer Verbindungen verwendet.

Biologie: Einsatz in Studien zur viralen Replikation und Hemmmechanismen.

Wirkmechanismus

Foscarnet übt seine antivirale Aktivität aus, indem es selektiv die Pyrophosphat-Bindungsstelle an viralen DNA-Polymerasen hemmt. Diese Hemmung verhindert die Abspaltung von Pyrophosphat von Desoxynukleotidtriphosphaten, wodurch die DNA-Kettenverlängerung gestoppt wird. Foscarnet bindet reversibel in der Nähe der Pyrophosphat-Bindungsstelle der DNA-Polymerase (oder reversen Transkriptase) ohne weitere Modifikation . Diese selektive Hemmung ist gegen virale Polymerasen bei Konzentrationen wirksam, die menschliche DNA-Polymerasen nicht beeinflussen .

Wirkmechanismus

Foscarnet exerts its antiviral activity by selectively inhibiting the pyrophosphate binding site on viral DNA polymerases. This inhibition prevents the cleavage of pyrophosphate from deoxynucleotide triphosphates, thereby halting DNA chain elongation. Foscarnet binds reversibly near the pyrophosphate-binding site of DNA polymerase (or reverse transcriptase) without requiring further modification . This selective inhibition is effective against viral polymerases at concentrations that do not affect human DNA polymerases .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Acyclovir: Ein weiteres antivirales Medikament zur Behandlung von Herpes-simplex-Virus-Infektionen.

Ganciclovir: Zur Behandlung von CMV-Infektionen eingesetzt, insbesondere bei immungeschwächten Patienten.

Valacyclovir: Ein Prodrug von Acyclovir mit verbesserter Bioverfügbarkeit.

Einzigartigkeit von Foscarnet

Foscarnet ist einzigartig in seiner Fähigkeit, virale DNA-Polymerasen zu hemmen, ohne Aktivierung durch virale Proteinkinasen zu benötigen. Dies macht es besonders nützlich bei der Behandlung von Infektionen, die durch Acyclovir- oder Ganciclovir-resistente Stämme von HSV und CMV verursacht werden . Darüber hinaus ermöglicht der Wirkmechanismus von Foscarnet die Wirksamkeit in Fällen, in denen andere antivirale Medikamente aufgrund von Resistenzen versagen .

Eigenschaften

CAS-Nummer |

63585-09-1 |

|---|---|

Molekularformel |

CH3NaO5P |

Molekulargewicht |

149.00 g/mol |

IUPAC-Name |

phosphonoformic acid |

InChI |

InChI=1S/CH3O5P.Na/c2-1(3)7(4,5)6;/h(H,2,3)(H2,4,5,6); |

InChI-Schlüssel |

HODQJYVRKSCSAE-UHFFFAOYSA-N |

SMILES |

C(=O)([O-])P(=O)([O-])[O-].[Na+].[Na+].[Na+] |

Kanonische SMILES |

C(=O)(O)P(=O)(O)O.[Na] |

Aussehen |

Solid powder |

melting_point |

88.06 °C |

| 63585-09-1 | |

Physikalische Beschreibung |

Solid |

Piktogramme |

Health Hazard |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Verwandte CAS-Nummern |

63585-09-1 (tri-hydrochloride salt) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Complete 1.68e+01 g/L |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Foscarnet Foscarnet Barium (2:3) Salt Foscarnet Calcium (2:3) Salt Foscarnet Disodium Salt Foscarnet Magnesium (2:3) Salt Foscarnet Manganese (2+) (2:3) Salt Foscarnet Sodium Foscarnet Sodium Hexahydrate Foscarnet Trilithium Salt Foscarnet Tripotassium Salt Foscarnet Trisodium Salt Foscavir Phosphonoformate Phosphonoformic Acid Trisodium Phosphonoformate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

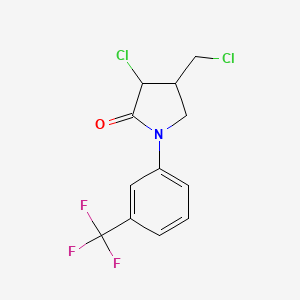

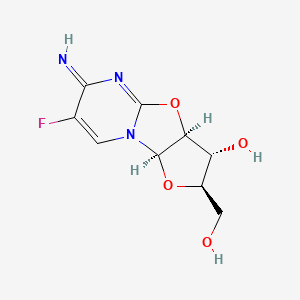

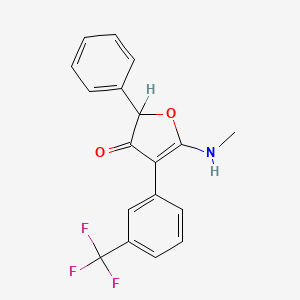

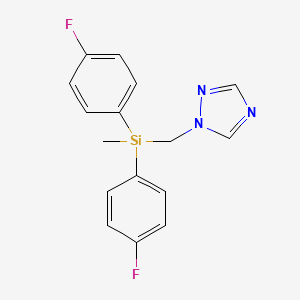

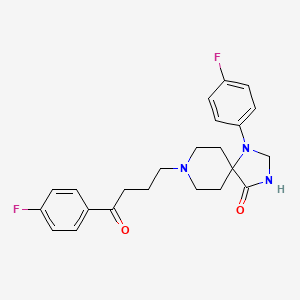

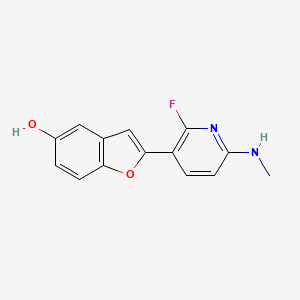

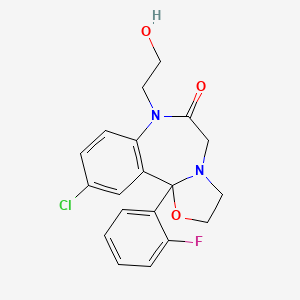

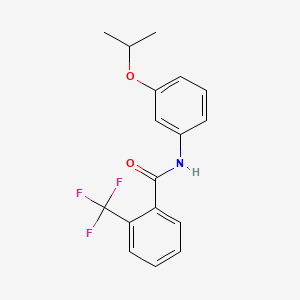

Feasible Synthetic Routes

Q1: How does Foscarnet Sodium exert its antiviral activity?

A1: this compound inhibits viral DNA polymerase by mimicking the structure of pyrophosphate, a natural byproduct of nucleotide incorporation. It binds to the pyrophosphate binding site of the enzyme, effectively blocking the cleavage of pyrophosphate from deoxyribonucleoside triphosphate and halting DNA chain elongation. [, , , ]

Q2: Does this compound target any specific viruses?

A2: this compound exhibits broad-spectrum antiviral activity against various DNA viruses, including herpesviruses like cytomegalovirus (CMV), herpes simplex virus (HSV), and varicella-zoster virus (VZV). It has also shown efficacy against hepatitis B virus (HBV). [, , , , , , ]

Q3: Can this compound inhibit HIV?

A3: While this compound demonstrates in vitro activity against HIV, its clinical use for HIV infection is limited. Combination therapy with other antiretroviral agents is often necessary for effective HIV management. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is CNa3O5P, and its molecular weight is 201.99 g/mol. []

Q5: Is this compound compatible with common infusion solutions?

A5: Studies have investigated the compatibility of this compound with various infusion solutions. It exhibits stability for up to 8 hours when mixed with 5% glucose injection, 10% glucose injection, glucose saline, and NaCl injection. [, ]

Q6: How stable is this compound in 0.9% sodium chloride injection?

A6: this compound (12 mg/mL) remains stable in 0.9% sodium chloride injection for up to 30 days, even when exposed to light or stored at 25°C. []

Q7: Can this compound be stored in plastic bags used by patients?

A7: Research indicates that this compound remains stable in 5% dextrose and 0.9% sodium chloride injections for at least 35 days when stored in plastic bags typically used by patients at home. []

Q8: What are the main clinical applications of this compound?

A8: this compound is primarily used to treat CMV retinitis in immunocompromised individuals, particularly those with AIDS. It is also employed in managing other CMV infections and acyclovir-resistant HSV infections. [, , , ]

Q9: What is the efficacy of this compound in treating herpes zoster?

A9: Clinical studies have shown promising results for this compound in treating herpes zoster. One study reported a 96% total effective rate in patients treated with this compound, significantly higher than those treated with Penciclovir (91.4%) or Acyclovir (74.3%). []

Q10: Is this compound effective against lamivudine-resistant hepatitis B?

A10: A study investigated the combination of this compound and Adefovir Dipivoxil in treating lamivudine-resistant chronic hepatitis B patients. The results indicated that the combination therapy was effective and safe, with a significantly higher virological response and liver function normalization compared to Adefovir Dipivoxil alone. []

Q11: Can this compound be used in patients with severe chronic hepatitis B?

A11: A multicenter, double-blind, controlled study involving 208 patients demonstrated that this compound injections effectively manage severe chronic hepatitis B. The study showed significant improvements in viral markers and a good safety profile. []

Q12: Has this compound been studied in combination with other antiviral drugs?

A12: Several studies have explored the efficacy of this compound in combination therapies. For instance, its combination with Ganciclovir showed promise in treating relapsed CMV retinitis in AIDS patients. [] Another study demonstrated the effectiveness of combining this compound with lamivudine in treating chronic severe hepatitis B. []

Q13: What are the potential adverse effects associated with this compound?

A13: this compound can cause renal impairment, electrolyte disturbances (such as hypocalcemia, hypokalemia, and hypomagnesemia), and gastrointestinal side effects. Careful monitoring of renal function and electrolyte levels is crucial during therapy. [, , , ]

Q14: Are there any specific safety concerns for patients with renal impairment?

A14: Patients with pre-existing renal impairment are at increased risk of developing further kidney damage while on this compound. Close monitoring of kidney function is essential, and dosage adjustments may be necessary. [, , ]

Q15: Are there any known drug interactions with this compound?

A15: this compound can interact with other medications that are nephrotoxic, potentially increasing the risk of kidney damage. These medications may include aminoglycosides, amphotericin B, and others. Concomitant use of such drugs requires careful monitoring and potential dosage adjustments. []

Q16: How is the content of this compound determined in pharmaceutical preparations?

A16: Several analytical methods are employed to determine this compound content in pharmaceutical formulations. These include non-aqueous titration, spectrophotometry, and high-performance liquid chromatography (HPLC). [, ]

Q17: What techniques are used to assess the stability of this compound in various solutions?

A17: Stability-indicating assays, often coupled with HPLC, are commonly used to evaluate the stability of this compound in different solutions over time. These methods help determine the degradation products and ensure the drug's potency and safety throughout its shelf life. []

Q18: What is the significance of measuring Diethyl Phosphite content in this compound?

A18: Diethyl Phosphite is a potential impurity in this compound USP. A validated Gas Chromatography-Mass Spectrometry (GC-MS) method is used to quantify Diethyl Phosphite levels, ensuring they remain below the specified limit (less than 0.12 ppm). []

Q19: What are some ongoing research areas for this compound?

A19: Ongoing research focuses on improving this compound's safety profile, exploring alternative administration routes (e.g., topical formulations for herpes zoster), and investigating its potential in combination therapies for various viral infections. [, , ]

Q20: What are the potential advantages of developing topical this compound formulations?

A20: Topical formulations could potentially enhance patient comfort and compliance, particularly for localized infections like herpes zoster. Additionally, they may minimize systemic exposure and reduce the risk of systemic side effects associated with intravenous administration. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.